molecular formula C15H23NO3 B335715 N-hexyl-3,5-dimethoxybenzamide

N-hexyl-3,5-dimethoxybenzamide

Cat. No.: B335715
M. Wt: 265.35 g/mol
InChI Key: ZCZITHNAXKBPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexyl-3,5-dimethoxybenzamide is a benzamide derivative characterized by a hexyl chain attached to the nitrogen atom of the amide group and two methoxy substituents at the 3- and 5-positions of the benzene ring. This compound is structurally related to other benzamides, which are widely used as intermediates in pharmaceutical synthesis due to their versatility in drug design and biological activity modulation .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

N-hexyl-3,5-dimethoxybenzamide

InChI

InChI=1S/C15H23NO3/c1-4-5-6-7-8-16-15(17)12-9-13(18-2)11-14(10-12)19-3/h9-11H,4-8H2,1-3H3,(H,16,17)

InChI Key

ZCZITHNAXKBPQW-UHFFFAOYSA-N

SMILES

CCCCCCNC(=O)C1=CC(=CC(=C1)OC)OC

Canonical SMILES

CCCCCCNC(=O)C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • 3,5-Dimethoxy substituents : Enhance electron-donating properties and influence solubility.

Synthesis :
N-Hexyl-3,5-dimethoxybenzamide can be synthesized via a two-step process:

Conversion of 3,5-dimethoxybenzoic acid to its acyl chloride using thionyl chloride.

Reaction of the acyl chloride with hexylamine to form the amide bond .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares this compound with key analogues, highlighting structural differences and their implications:

Compound Name Substituents/Modifications Key Properties/Applications References
This compound N-hexyl, 3,5-OCH₃ High lipophilicity; pharmaceutical intermediate (theoretical)
3,5-Dimethoxybenzamide Unsubstituted NH₂ Base compound; intermediate for drug synthesis
N,N-Diethyl-3,5-dimethoxybenzamide N,N-diethyl, 3,5-OCH₃ Used in Birch reduction studies; lower steric hindrance than hexyl derivative
4-Hydroxy-3,5-dimethoxybenzamide 4-OH, 3,5-OCH₃ Antioxidant potential; higher polarity due to hydroxyl group
N-(3,5-Dimethoxyphenyl)benzamide N-phenyl, 3,5-OCH₃ Crystallography studies; rigid aromatic structure
N,N-Dicyclohexyl-3,5-dinitrobenzamide N,N-dicyclohexyl, 3,5-NO₂ Host-guest chemistry applications; nitro groups enhance reactivity

Physicochemical Properties

  • Solubility : The hexyl chain in this compound reduces water solubility compared to unsubstituted 3,5-dimethoxybenzamide but improves compatibility with organic solvents .
  • Melting Points : Bulky N-substituents (e.g., cyclohexyl in N,N-dicyclohexyl derivatives) increase melting points due to crystallinity, as seen in related benzamides .

Research Findings and Key Insights

  • Steric Effects : Larger N-alkyl groups (e.g., hexyl) can hinder reactions like Birch reduction, as observed in substituted trimethoxybenzamides .
  • Crystallinity : N-Aryl derivatives (e.g., N-(3,5-dimethoxyphenyl)benzamide) form stable crystals, enabling structural analysis via X-ray diffraction .
  • Safety Profile : 3,5-Dimethoxybenzamide derivatives generally exhibit moderate toxicity (e.g., R22: harmful if swallowed) and require careful handling .

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